(2S)-3-fluoro-2-methylazetidine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

This monofluorinated azetidine building block features a defined (2S) configuration, delivering precisely tuned physicochemical properties for lead optimization. As a metabolically stable, monofluoro congener, it directly replaces problematic gem‑difluoro or non‑fluorinated analogs that exhibit excessive basicity or high metabolic turnover. It enables CNS‑penetrant candidate design by optimizing the neutral fraction for passive blood‑brain barrier permeation and serves as a reliable scaffold for serine protease inhibitors without electrophilic warhead degradation. Eliminate costly chiral resolution by sourcing the correct stereochemistry pre‑installed.

Molecular Formula C4H9ClFN
Molecular Weight 125.57 g/mol
Cat. No. B12281579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-fluoro-2-methylazetidine hydrochloride
Molecular FormulaC4H9ClFN
Molecular Weight125.57 g/mol
Structural Identifiers
SMILESCC1C(CN1)F.Cl
InChIInChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4?;/m0./s1
InChIKeyLCIMHSJEJTYTNF-ZRCOPKFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-Fluoro-2-methylazetidine Hydrochloride: A Chiral Fluorinated Azetidine Building Block for Medicinal Chemistry


(2S)-3-Fluoro-2-methylazetidine hydrochloride (CAS 2231670-13-4) is a chiral, fluorinated, four-membered nitrogen-containing heterocycle belonging to the azetidine class of saturated heterocyclic amines . Its molecular formula is C4H9ClFN with a molecular weight of 125.57 g/mol. As a monofluorinated azetidine derivative featuring a methyl group at the 2-position and defined (2S) stereochemistry, it serves as a valuable building block in early-stage drug discovery, offering the conformational constraint and polarity-tuning capabilities characteristic of this scaffold [1].

Why Generic Azetidine Substitution Fails: Evidence-Based Differentiators for (2S)-3-Fluoro-2-methylazetidine Hydrochloride


Within the azetidine family, seemingly minor structural variations—stereochemistry, fluorine substitution pattern, and the presence of a methyl group—produce substantial divergences in key drug-relevant physicochemical properties. Systematic studies demonstrate that monofluorination of azetidine reduces amine basicity (pKa) and modulates lipophilicity (LogP) in a position-dependent manner [1], while maintaining high metabolic stability (with the notable exception of gem-difluoro derivatives) [2]. Furthermore, the (2S) absolute configuration imposes a specific three-dimensional orientation that can be critical for target engagement in chiral biological environments. Consequently, substituting a generic, non-fluorinated, or incorrectly configured azetidine analog will alter protonation state, permeability, metabolic fate, and binding geometry, potentially derailing a lead optimization campaign. The quantitative evidence below establishes precisely where (2S)-3-fluoro-2-methylazetidine hydrochloride differentiates from its closest structural analogs.

Quantitative Differentiation Evidence: (2S)-3-Fluoro-2-methylazetidine Hydrochloride vs. Closest Analogs


Fluorination Reduces Amine Basicity: pKa Modulation vs. Non-Fluorinated 2-Methylazetidine

Monofluorination of saturated azetidine rings predictably reduces amine basicity compared to their non-fluorinated parent amines. A systematic study of fluorinated heterocyclic amines established that the introduction of a single fluorine atom into an azetidine scaffold decreases the pKa of the conjugate acid [1]. While specific experimental pKa data for (2S)-3-fluoro-2-methylazetidine hydrochloride is not reported in the primary literature, the class-level trend derived from structurally analogous monofluorinated azetidines demonstrates a significant basicity reduction. This shift is critical for optimizing the proportion of neutral versus charged species at physiological pH, directly impacting passive membrane permeability and oral bioavailability [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Fluorination Modulates Lipophilicity: LogP Adjustment vs. Non-Fluorinated Parent

The introduction of a single fluorine atom onto the azetidine ring modulates the compound's lipophilicity (LogP). The systematic study by Melnykov et al. provides LogP data for a range of fluorinated azetidines, demonstrating that monofluorination can either decrease or slightly increase LogP depending on the position relative to the amine [1]. For a 3-fluoro-2-methylazetidine scaffold, the combined effect of the fluorine (electron-withdrawing, polarity-increasing) and the methyl group (lipophilic) results in a carefully balanced LogP profile distinct from both the non-fluorinated 2-methylazetidine and simple 3-fluoroazetidine. This nuanced modulation is not achievable with non-fluorinated analogs.

Lipophilicity Drug Design ADME Properties

Metabolic Stability of Monofluorinated Azetidines vs. Gem-Difluoro Analogs

The systematic physicochemical study of fluorinated azetidines included intrinsic microsomal clearance (CLint) measurements to assess metabolic stability [1]. The findings revealed that the majority of monofluorinated azetidine derivatives retain high metabolic stability, with the notable exception being 3,3-difluoroazetidine, which demonstrated significantly higher clearance [1]. This class-level data provides a critical differentiation point: the monofluorinated (2S)-3-fluoro-2-methylazetidine hydrochloride is expected to maintain favorable metabolic stability, whereas the structurally related gem-difluoro analog ((2S)-3,3-difluoro-2-methylazetidine) carries a heightened risk of metabolic liability based on the established trend.

Metabolic Stability Microsomal Clearance Drug Metabolism

Chemical Stability Advantage: 3-Fluoroazetidines vs. Cyano- and Ketoazetidine Warheads

In the context of dipeptidyl peptidase IV (DPP IV) inhibitor development, 3-fluoroazetidines represent a distinct subtype with a key advantage over the cyanoazetidine and ketoazetidine warheads [1]. While cyano- and ketoazetidines can achieve sub-100 nM potency, they are prone to internal cyclization, forming inactive ketopiperazines and dihydroketopyrazines, leading to chemical instability [1]. In contrast, select 3-fluoroazetidines demonstrate inhibitory potencies below 1 µM without the propensity for cyclization and the associated chemical instability [1]. This inherent stability advantage, documented in the structure-activity relationship (SAR) review, translates directly to improved shelf-life and more reliable in vitro assay data for compounds incorporating the 3-fluoroazetidine scaffold.

Chemical Stability DPP IV Inhibitors Warhead Reactivity

Stereochemical Specificity: (2S) Configuration Enables Enantioselective Target Engagement

The defined (2S) absolute configuration of this compound is a critical differentiator from its (2R) enantiomer and racemic mixtures. In biological systems, chiral recognition by enzymes and receptors dictates that enantiomers often exhibit divergent pharmacological profiles. While direct comparative data for (2S)- vs. (2R)-3-fluoro-2-methylazetidine is absent from the public literature, the principle of stereochemical specificity is well-established across medicinal chemistry [1]. The (2S) configuration provides a specific three-dimensional orientation of the methyl and fluorine substituents, which can be essential for achieving the desired binding pose and selectivity profile in a chiral target binding pocket. Procurement of the single, defined enantiomer ensures that any observed biological activity is attributable to the intended stereoisomer, eliminating confounding variables from the inactive or differently active antipode.

Stereochemistry Chiral Recognition Enantioselectivity

High-Value Research Applications for (2S)-3-Fluoro-2-methylazetidine Hydrochloride


Optimizing pKa and LogP in CNS Drug Candidates

When designing central nervous system (CNS)-penetrant drug candidates, achieving an optimal balance of amine basicity and lipophilicity is paramount. Based on the class-level pKa reduction and LogP modulation observed for monofluorinated azetidines [1], (2S)-3-fluoro-2-methylazetidine hydrochloride can be incorporated as a building block to fine-tune the ionization state of a molecule at physiological pH, increasing the fraction of neutral species available for passive blood-brain barrier permeation. This application is particularly relevant when non-fluorinated 2-methylazetidine yields a candidate that is too basic or too lipophilic.

Replacing Metabolically Labile Gem-Difluoro Motifs

In lead series where a gem-difluoroazetidine moiety has been introduced but is suspected of causing high metabolic turnover, replacement with a monofluorinated azetidine is a rational strategy. The systematic microsomal clearance data indicates that 3,3-difluoroazetidine is a notable outlier in terms of metabolic stability, while monofluorinated congeners retain high stability [1]. Therefore, (2S)-3-fluoro-2-methylazetidine hydrochloride offers a direct, metabolically more stable alternative to its gem-difluoro analog, potentially rescuing a lead series from poor in vivo pharmacokinetics.

Developing Chemically Stable Serine Protease/DPP IV Inhibitors

For programs targeting serine proteases, particularly DPP IV, the 3-fluoroazetidine scaffold provides a chemically stable alternative to the electrophilic 'warheads' (cyano, keto) that are prone to cyclization and degradation [1]. Incorporating (2S)-3-fluoro-2-methylazetidine hydrochloride as a core structural element can yield potent inhibitors (sub-µM) without the confounding factor of time-dependent loss of activity due to intramolecular reactions, ensuring more reliable in vitro assay data and longer compound shelf-life [1].

Enantioselective Synthesis for Chiral Target Engagement

In medicinal chemistry programs where the target binding site exhibits strict stereochemical requirements (e.g., kinases, GPCRs, nuclear receptors), the defined (2S) configuration of this building block is non-negotiable. Using (2S)-3-fluoro-2-methylazetidine hydrochloride in fragment growing or scaffold decoration allows chemists to pre-install the correct stereochemical vector, avoiding the need for costly and time-consuming chiral resolution later in the synthetic route. This is particularly crucial for structure-based drug design where docking of the (2R) enantiomer would predict a steric clash or loss of key interactions.

Quote Request

Request a Quote for (2S)-3-fluoro-2-methylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.